2-oxa-5,8-diazaspiro[3.5]nonan-6-one
Description
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one (CAS: 1546282-91-0) is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. Its molecular formula is C₆H₁₀N₂O₂, and it has a molecular weight of 142.16 g/mol . The compound’s IUPAC name reflects its spiro[3.5]nonane backbone, where an oxygen atom occupies the 2-position and two nitrogen atoms are located at positions 5 and 7. This structural motif is critical in medicinal chemistry, particularly as a building block for drug discovery due to its conformational rigidity and hydrogen-bonding capabilities .
Properties
CAS No. |
1823930-22-8 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-5,8-diazaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-oxa-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
2-oxa-5,8-diazaspiro[3.5]nonan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which can enhance the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-oxa-5,8-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of 2-oxa-5,8-diazaspiro[3.5]nonan-6-one and its analogs:
Key Observations:
- Oxygen Positioning: Shifting the oxa group (e.g., 5-oxa-2,7-diazaspiro[3.5]nonan-6-one) alters electronic distribution, which may influence binding affinity to biological targets .
- Ring Size : Larger spiro systems (e.g., spiro[4.5]decane derivatives) introduce greater conformational flexibility but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
